(2S,3S)-4-Hydroxy-2,3-bis[(4-methylbenzoyl)oxy]-4-oxobutanoate;[(2R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-dimethylazanium (2S,3S)-4-Hydroxy-2,3-bis[(4-methylbenzoyl)oxy]-4-oxobutanoate;[(2R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-dimethylazanium
Brand Name: Vulcanchem
CAS No.: 272788-00-8
VCID: VC0017026
InChI: InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m00/s1
SMILES: CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Molecular Formula: C37H45NO10
Molecular Weight: 663.8 g/mol

(2S,3S)-4-Hydroxy-2,3-bis[(4-methylbenzoyl)oxy]-4-oxobutanoate;[(2R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-dimethylazanium

CAS No.: 272788-00-8

Reference Standards

VCID: VC0017026

Molecular Formula: C37H45NO10

Molecular Weight: 663.8 g/mol

(2S,3S)-4-Hydroxy-2,3-bis[(4-methylbenzoyl)oxy]-4-oxobutanoate;[(2R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-dimethylazanium - 272788-00-8

CAS No. 272788-00-8
Product Name (2S,3S)-4-Hydroxy-2,3-bis[(4-methylbenzoyl)oxy]-4-oxobutanoate;[(2R)-2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]-dimethylazanium
Molecular Formula C37H45NO10
Molecular Weight 663.8 g/mol
IUPAC Name (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1R)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol
Standard InChI InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m00/s1
Standard InChIKey JFYLKWUYWDBONP-VNMAQVTLSA-N
Isomeric SMILES CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)[O-])OC(=O)C2=CC=C(C=C2)C)C(=O)O.C[NH+](C)C[C@@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O
SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Canonical SMILES CC1=CC=C(C=C1)C(=O)OC(C(C(=O)[O-])OC(=O)C2=CC=C(C=C2)C)C(=O)O.C[NH+](C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O
Synonyms 1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol _x000B_(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioate Salt; _x000B_1-[(1R)-2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol_x000B_(2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic Acid Salt;
PubChem Compound 12050192
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator